![molecular formula C16H12N2O4S B2997860 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-69-1](/img/structure/B2997860.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antitumor Activity
- Synthesis and Evaluation of Antitumor Activity : Derivatives of compounds with similar heterocyclic ring systems have been synthesized and screened for potential antitumor activity against human tumor cell lines derived from various neoplastic diseases. This suggests the utility of such compounds in cancer research and their potential role as anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anticonvulsant Evaluation
- Anticonvulsant Activities of Indoline Derivatives : Compounds bearing acetamide functionalities have been designed and synthesized for evaluation of anticonvulsant activities. Their effectiveness in managing seizures suggests potential applications in neurological disorders research (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021).
Antioxidant and Anti-inflammatory Compounds
- Novel Acetamides as Antioxidant and/or Anti-inflammatory Compounds : Research on N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has shown significant antioxidant and anti-inflammatory activity, indicating their potential therapeutic applications in managing oxidative stress and inflammation (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, R. Yadla, 2013).
Antibacterial Activity
- Ultrasound Synthesis and Antibacterial Evaluation : The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their antibacterial activity against various strains suggest potential applications in developing new antibacterial agents. This underscores the importance of such compounds in addressing microbial resistance (N. Rezki, 2016).
Src Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-benzyl-substituted Acetamide Derivatives : Investigations into the Src kinase inhibitory and anticancer activities of certain acetamide derivatives highlight the potential of these compounds in cancer treatment, particularly through selective inhibition of critical signaling pathways (Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, A. Shirazi, D. Hangauer, Yahao Bu, T. Akbarzadeh, K. Parang, A. Shafiee, 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(17-10-3-4-12-13(6-10)21-9-20-12)8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBQOOSXKLAUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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